NET and SERT Inhibition: 3,4-DMMA vs. MDMA
3,4-DMMA is significantly less potent than MDMA at inhibiting both the norepinephrine transporter (NET) and serotonin transporter (SERT) [1]. In direct comparative assays using mammalian cell lines expressing human NET and SERT, 3,4-DMMA required markedly higher concentrations to achieve comparable transporter inhibition relative to MDMA [1].
MDMA: NET Ki = 0.6 μM, SERT Ki = 2.5 μM
Reported ~38-fold lower NET potency; ~3-fold lower SERT potency
| Evidence Dimension | Inhibition of [3H]noradrenaline uptake (NET) and [3H]5-HT uptake (SERT) |
|---|---|
| Target Compound Data | NET Ki = 22.8 μM, IC50 = 253.4 μM; SERT Ki = 7.7 μM, IC50 = 108 μM |
| Comparator Or Baseline | MDMA: NET Ki = 0.6 μM, IC50 = 6.6 μM; SERT Ki = 2.5 μM, IC50 = 34.8 μM |
| Quantified Difference | 3,4-DMMA is approximately 38-fold less potent at NET (Ki ratio: 22.8 / 0.6) and 3-fold less potent at SERT (Ki ratio: 7.7 / 2.5) compared to MDMA |
| Conditions | [3H]noradrenaline uptake in rat PC12 cells expressing NET; [3H]5-HT uptake in HEK293 cells stably transfected with human SERT |
Why This Matters
This pronounced potency difference enables 3,4-DMMA to serve as a low-efficacy control compound in structure-activity relationship (SAR) studies, allowing researchers to isolate the pharmacological contributions of the methylenedioxy bridge versus dimethoxy substitution.
- [1] Montgomery T, Buon C, Eibauer S, Guiry PJ, Keenan AK, McBean GJ. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. Br J Pharmacol. 2007;152(7):1121-30. View Source
